molecular formula C12H15NO2 B13847283 2-(methylamino)-3,4-dihydro-1H-naphthalene-2-carboxylic acid

2-(methylamino)-3,4-dihydro-1H-naphthalene-2-carboxylic acid

Cat. No.: B13847283
M. Wt: 205.25 g/mol
InChI Key: NDPHPPCFALTPCZ-UHFFFAOYSA-N
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Description

2-(methylamino)-3,4-dihydro-1H-naphthalene-2-carboxylic acid is an organic compound with a complex structure that includes a naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)-3,4-dihydro-1H-naphthalene-2-carboxylic acid typically involves the reaction of naphthalene derivatives with methylamine under controlled conditions. One common method involves the use of a naphthalene precursor, which undergoes a series of reactions including methylation and carboxylation to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully monitored and controlled to ensure high yield and purity. The use of catalysts and solvents can also play a crucial role in optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

2-(methylamino)-3,4-dihydro-1H-naphthalene-2-carboxylic acid can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce various amine derivatives .

Scientific Research Applications

2-(methylamino)-3,4-dihydro-1H-naphthalene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(methylamino)-3,4-dihydro-1H-naphthalene-2-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylamino)benzoic acid
  • N-methylanthranilic acid
  • 2-(methylamino)ethanol

Uniqueness

What sets 2-(methylamino)-3,4-dihydro-1H-naphthalene-2-carboxylic acid apart from similar compounds is its unique naphthalene ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-(methylamino)-3,4-dihydro-1H-naphthalene-2-carboxylic acid

InChI

InChI=1S/C12H15NO2/c1-13-12(11(14)15)7-6-9-4-2-3-5-10(9)8-12/h2-5,13H,6-8H2,1H3,(H,14,15)

InChI Key

NDPHPPCFALTPCZ-UHFFFAOYSA-N

Canonical SMILES

CNC1(CCC2=CC=CC=C2C1)C(=O)O

Origin of Product

United States

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